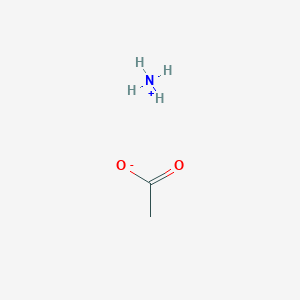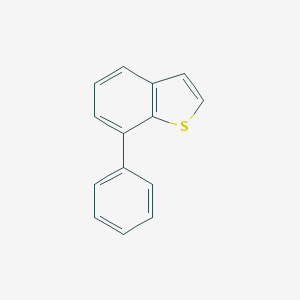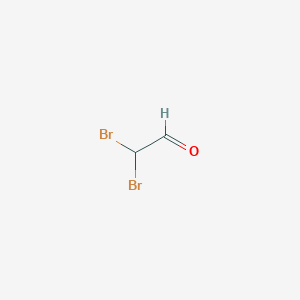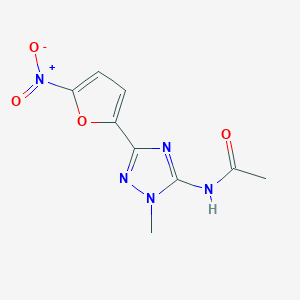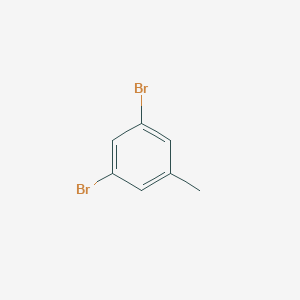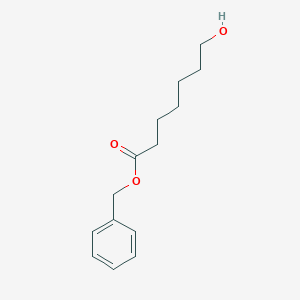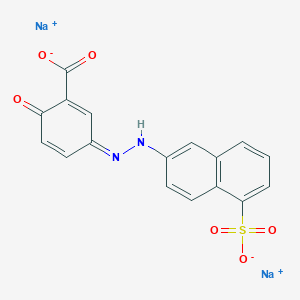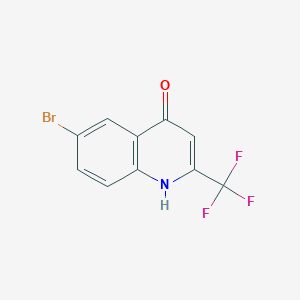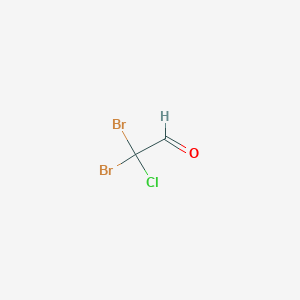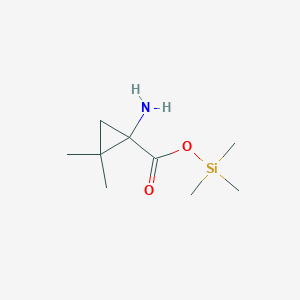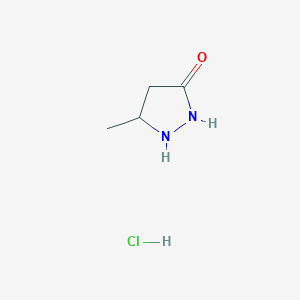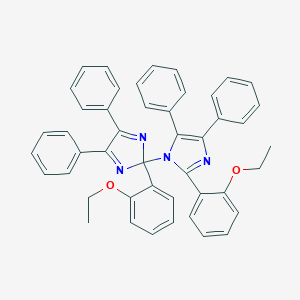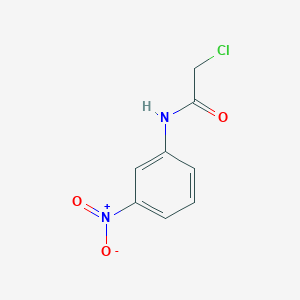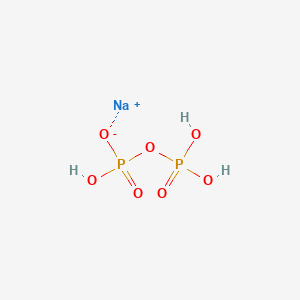![molecular formula C6H7NO B156466 3-[(Prop-2-yn-1-yl)oxy]propanenitrile CAS No. 1904-22-9](/img/structure/B156466.png)
3-[(Prop-2-yn-1-yl)oxy]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Prop-2-yn-1-yl)oxy]propanenitrile, also known as propargyl cyanide, is a chemical compound that belongs to the nitrile family. It is a colorless liquid with a faint odor that is widely used in scientific research.
Mechanism Of Action
Propargyl cyanide is a potent inhibitor of monoamine oxidase (MAO), which is an enzyme that plays a critical role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. MAO inhibitors have been used in the treatment of depression, Parkinson's disease, and other neurological disorders.
Biochemical And Physiological Effects
Propargyl cyanide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It also has antioxidant properties and has been shown to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
Propargyl cyanide has several advantages for lab experiments, including its high purity, stability, and ease of handling. However, it also has some limitations, including its toxicity and the need for special handling procedures.
Future Directions
There are several future directions for the use of 3-[(Prop-2-yn-1-yl)oxy]propanenitrile cyanide in scientific research. One area of interest is the development of new MAO inhibitors for the treatment of neurological disorders. Another area of interest is the synthesis of new compounds for use in drug discovery and development. Additionally, 3-[(Prop-2-yn-1-yl)oxy]propanenitrile cyanide may have potential applications in the field of materials science and nanotechnology.
Conclusion:
In conclusion, 3-[(Prop-2-yn-1-yl)oxy]propanenitrile cyanide is a versatile chemical compound that has many applications in scientific research. Its unique properties make it an excellent building block for the synthesis of various compounds, and its ability to inhibit MAO has potential therapeutic applications. While it has some limitations, 3-[(Prop-2-yn-1-yl)oxy]propanenitrile cyanide is a valuable tool for researchers in many fields.
Synthesis Methods
Propargyl cyanide can be synthesized using various methods, including the reaction of 3-[(Prop-2-yn-1-yl)oxy]propanenitrile alcohol with cyanogen bromide, the reaction of 3-[(Prop-2-yn-1-yl)oxy]propanenitrile bromide with sodium cyanide, and the reaction of 3-[(Prop-2-yn-1-yl)oxy]propanenitrile chloride with silver cyanide. The most common method for synthesizing 3-[(Prop-2-yn-1-yl)oxy]propanenitrile cyanide is the reaction of 3-[(Prop-2-yn-1-yl)oxy]propanenitrile alcohol with cyanogen bromide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Scientific Research Applications
Propargyl cyanide is widely used in scientific research due to its unique properties. It is an excellent building block for the synthesis of various compounds, including heterocyclic compounds, amino acids, and peptides. Propargyl cyanide is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
properties
CAS RN |
1904-22-9 |
|---|---|
Product Name |
3-[(Prop-2-yn-1-yl)oxy]propanenitrile |
Molecular Formula |
C6H7NO |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
3-prop-2-ynoxypropanenitrile |
InChI |
InChI=1S/C6H7NO/c1-2-5-8-6-3-4-7/h1H,3,5-6H2 |
InChI Key |
CRUYGVGJZNUPRI-UHFFFAOYSA-N |
SMILES |
C#CCOCCC#N |
Canonical SMILES |
C#CCOCCC#N |
Other CAS RN |
1904-22-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



